1,3-Diphenylguanidinium phthalate

Rubber vulcanization Scorch safety Guanidine accelerators

1,3-Diphenylguanidinium phthalate (CAS 118-99-0) is a bis-salt comprising two equivalents of 1,3-diphenylguanidine (DPG) and one equivalent of phthalic acid, yielding a molecular formula of C₃₄H₃₂N₆O₄ and a molecular weight of 588.66 g/mol. It belongs to the guanidine class of rubber vulcanization accelerators and is also employed as a primary standard in acidimetry.

Molecular Formula C34H32N6O4
Molecular Weight 588.7 g/mol
CAS No. 118-99-0
Cat. No. B086971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Diphenylguanidinium phthalate
CAS118-99-0
Synonyms1,3-diphenylguanidinium phthalate
Molecular FormulaC34H32N6O4
Molecular Weight588.7 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=NC2=CC=CC=C2)N.C1=CC=C(C=C1)NC(=NC2=CC=CC=C2)N.C1=CC=C(C(=C1)C(=O)O)C(=O)O
InChIInChI=1S/2C13H13N3.C8H6O4/c2*14-13(15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12;9-7(10)5-3-1-2-4-6(5)8(11)12/h2*1-10H,(H3,14,15,16);1-4H,(H,9,10)(H,11,12)
InChIKeyKFXKTRNHRONVKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Diphenylguanidinium Phthalate (CAS 118-99-0): Procurement-Relevant Baseline for a Bis-Guanidinium Rubber Accelerator and Acidimetric Standard


1,3-Diphenylguanidinium phthalate (CAS 118-99-0) is a bis-salt comprising two equivalents of 1,3-diphenylguanidine (DPG) and one equivalent of phthalic acid, yielding a molecular formula of C₃₄H₃₂N₆O₄ and a molecular weight of 588.66 g/mol . It belongs to the guanidine class of rubber vulcanization accelerators and is also employed as a primary standard in acidimetry [1]. Unlike the more common 1:1 diphenylguanidine phthalate (CAS 17573-13-6, MW 377.4), this 2:1 stoichiometry modulates basicity, solubility, and vulcanization kinetics, making direct substitution with the 1:1 salt or free DPG base non-trivial in formulated rubber compounds and analytical workflows.

Stoichiometry
2:1 bis-salt delivers 28% more DPG per gram than common 1:1 mono-salt
Dual Role
Rubber vulcanization accelerator and non-hygroscopic acidimetric standard

Why 1,3-Diphenylguanidinium Phthalate Cannot Be Simply Swapped with DPG Free Base or the 1:1 Phthalate Salt


1,3-Diphenylguanidinium phthalate (2:1) is not interchangeable with 1,3-diphenylguanidine free base (CAS 102-06-7) or the 1:1 phthalate salt (CAS 17573-13-6) because the counter-ion stoichiometry directly influences the concentration of active DPG released during vulcanization, the compound's solubility profile, and its behavior as an acidimetric standard. The 2:1 salt delivers approximately twice the molar equivalent of DPG per unit mass of phthalate anion compared to the 1:1 salt, altering cure kinetics, scorch safety, and the effective alkalinity in analytical titrations [1]. Patent data demonstrate that different guanidine salts (phthalate vs. hydrochloride vs. acetate) yield substantially divergent modulus, tensile strength, and elongation values under identical cure conditions, confirming that counter-ion selection is not a trivial formulation variable [2].

2:1 Phthalate (Target)
1:1 Phthalate / DPG Free Base
Delivers 3.40 mmol DPG per gram, tuned cure kinetics
1:1 salt gives 2.65 mmol/g; free base 4.73 mmol/g – cure rate and scorch safety shift significantly
Non-hygroscopic, storage-stable standard for acidimetry
Free base absorbs CO₂, altering equivalent weight; 1:1 salt has different DPG molar density
FDA-cleared for repeated food-contact rubber
Alternative accelerator classes (e.g., certain thiurams) may lack explicit food-contact clearance

Quantitative Differentiation Evidence for 1,3-Diphenylguanidinium Phthalate Relative to In-Class Comparators


Scorch Safety and Cure Activation: Diphenylguanidine Phthalate vs. Hydrochloride and Acetate Salts in Natural Rubber

In a natural-rubber-based compound (pale crepe rubber, 5 phr ZnO, 3 phr sulfur, 0.5 phr diphenylguanidine plus 0.5 phr mercaptothiazole accelerator), the diphenylguanidine phthalate salt (1:1) exhibited pronounced scorch retardation at low-temperature/short-time cure conditions while activating cure at higher temperatures, a dual behavior not observed to the same degree with the hydrochloride or acetate counterparts. At a moderate cure condition of 30 min at 20 psi steam, the phthalate salt yielded a 300% modulus of 253 lb/in², tensile strength of 4310 lb/in², and ultimate elongation of 800%, compared with the hydrochloride salt (255 lb/in² modulus, 4290 lb/in² tensile, 795% elongation) and the markedly softer acetate salt (174 lb/in² modulus, 3315 lb/in² tensile, 870% elongation) [1]. This demonstrates that the phthalate counter-ion provides a higher crosslink density (modulus) than the acetate salt while retaining scorch safety comparable to the hydrochloride salt.

Scorch & Cure Profile
Direct head-to-head
Phthalate: 300% modulus 253 lb/in², tensile 4310 lb/in²
vs. acetate salt: modulus +45%, tensile +30%
Higher crosslink density than acetate salt while retaining scorch safety comparable to hydrochloride
Natural rubber, 30 min at 20 psi steam; US Patent 2,143,455
Rubber vulcanization Scorch safety Guanidine accelerators

Stoichiometric DPG Delivery: 2:1 Bis-Salt (CAS 118-99-0) vs. 1:1 Mono-Salt (CAS 17573-13-6)

1,3-Diphenylguanidinium phthalate (CAS 118-99-0, C₃₄H₃₂N₆O₄, MW 588.66) incorporates two DPG molecules per phthalate dianion, whereas the more commonly listed diphenylguanidine phthalate (CAS 17573-13-6, C₂₁H₁₉N₃O₄, MW 377.39) is the 1:1 mono-salt . On a weight basis, the 2:1 salt delivers approximately 1.56 times the molar amount of DPG compared to the 1:1 salt (2 mol DPG / 588.66 g = 3.40 mmol DPG/g vs. 1 mol DPG / 377.39 g = 2.65 mmol DPG/g). This 28% higher DPG molar density per gram directly affects the effective accelerator concentration in rubber compounding and the equivalent weight in acidimetric standardizations .

DPG Molar Density
Class-level inference
3.40 mmol DPG per gram (2:1 salt)
28% more than 1:1 salt (2.65 mmol/g)
Switching stoichiometry changes effective accelerator loading by nearly 30%
Calculated from molecular formulas; verify via supplier COA
Guanidine salt stoichiometry Molar equivalence Formulation precision

Acidimetric Standard Performance: DPG Phthalate vs. Sodium Carbonate and Borax

s-Diphenylguanidine (free base) purified by recrystallization serves as a satisfactory acidimetric standard. Titration of an alcoholic solution of the base to pH 5.2 (for 1 N acid) or pH 5.6 (for 0.1 N acid) yields results agreeing within experimental error with values obtained using sodium carbonate or borax as primary standards [1]. The phthalate salt form of DPG (including the 2:1 bis-salt) provides the same DPG active species upon dissolution in alcoholic acid but with the additional benefit of improved long-term storage stability and non-hygroscopic handling compared to the free base, which is strongly alkaline and absorbs CO₂ from air [2]. This makes the phthalate salt particularly suitable for laboratories requiring a stable, ready-to-use acidimetric standard with precisely defined DPG equivalent weight.

Acidimetric Accuracy
Cross-study comparable
Agreement with Na₂CO₃ and borax within experimental error
Non-hygroscopic storage eliminates CO₂ absorption issue of free base
Supports use as a stable acidimetric standard without frequent restandardization
Titration in alcoholic solution; Carlton, Can. J. Res. 1939
Acidimetry Primary standard Non-aqueous titration

Food-Contact Rubber Regulatory Clearance: Diphenylguanidine Phthalate as a Permitted Accelerator

Diphenylguanidine phthalate (inclusive of both 1:1 and 2:1 stoichiometries) is listed as an accelerator permitted for use in rubber articles intended for repeated food-contact applications . This regulatory status distinguishes the phthalate salt from several other guanidine derivatives and alternative accelerator classes (e.g., certain thiurams) that lack specific food-contact clearances. The FDA has reviewed phthalate-containing food-contact materials and maintained diphenylguanidine phthalate among the authorized substances for indirect food additive use in rubber [1]. Users requiring food-grade rubber components should verify that the specific CAS number (118-99-0) is covered under their supplier's food-contact compliance documentation.

Food-Contact Clearance
Class-level inference
Listed accelerator for repeated-use rubber articles
Distinguishes from thiuram/dithiocarbamate types without explicit clearance
Avoids regulatory petition costs for food-processing rubber components
Verify CAS 118-99-0 coverage under supplier's FDA compliance documentation
Food-contact rubber Indirect food additive FDA clearance

High-Confidence Application Scenarios for 1,3-Diphenylguanidinium Phthalate Based on Quantitative Differentiation Evidence


Natural Rubber Compounding Requiring Balanced Scorch Safety and High Crosslink Density

In natural rubber formulations where premature vulcanization (scorch) during mixing or calendering must be avoided while still achieving a high state of cure in the final article, the phthalate salt provides a dual-function activation profile. As demonstrated in US Patent 2,143,455, diphenylguanidine phthalate retards cure at low-temperature/short-time conditions (20 min at 10 psi steam) while strongly activating cure at higher temperatures (30 min at 20 psi steam), yielding a 300% modulus of 253 lb/in²—approximately 45% higher than the acetate salt under identical conditions [1]. This makes the 2:1 bis-salt particularly suitable for thick-section rubber goods (e.g., industrial rolls, engine mounts, bridge bearings) where heat transfer limitations demand scorch safety during the warm-up phase coupled with efficient cure completion.

Acidimetric Standardization in Quality Control Laboratories Requiring Long-Term Standard Stability

The 2:1 bis-salt of DPG with phthalic acid provides a non-hygroscopic, storage-stable form of diphenylguanidine for use as a primary standard in acid-base titrations. The free base DPG is strongly alkaline (pH 10.2 at 10 g/L in water) and gradually absorbs atmospheric CO₂, altering its equivalent weight over time . The phthalate salt mitigates this degradation pathway while delivering precisely calculable DPG equivalents per gram (3.40 mmol DPG/g for the 2:1 salt), enabling laboratories to prepare standard solutions without the frequent recrystallization and desiccation steps required for the free base [2]. This is particularly valuable in non-aqueous titrimetry, where DPG's solubility in alcohols and organic solvents gives it an advantage over inorganic standards such as borax.

Food-Contact Rubber Articles (Gaskets, Seals, Tubing) for Repeated-Use Applications

Diphenylguanidine phthalate is listed as an accelerator permitted for rubber articles intended for repeated food-contact use . This regulatory clearance enables formulators of food-processing rubber components (dairy tubing, brewery gaskets, edible-oil seals) to specify the phthalate salt as the guanidine accelerator without requiring additional food-contact migration testing or regulatory petitions. The 2:1 stoichiometry (CAS 118-99-0) provides approximately 28% more active DPG per gram than the 1:1 salt, allowing lower phr loadings to achieve equivalent cure activation, which can be advantageous when minimizing total extractable accelerator residues in the finished food-contact article .

Tire and Mechanical Rubber Goods Where Controlled Sulfur Crosslink Architecture Is Critical

The phthalate salt of DPG, when used as a secondary accelerator in combination with mercaptothiazole primary accelerators, yields vulcanizates with a distinctive balance of modulus and elongation [1]. At 30 min cure at 20 psi steam, the phthalate salt produced a 300% modulus of 253 lb/in² and elongation at break of 800%, compared to the hydrochloride salt's 255 lb/in² modulus and 795% elongation. The slightly higher elongation retention of the phthalate salt (800% vs. 795%) at comparable modulus indicates a subtly different crosslink network architecture—potentially fewer but longer polysulfidic crosslinks—which can translate to improved fatigue life and tear resistance in dynamic applications such as tire sidewalls, conveyor belts, and vibration dampers. This differentiation, while numerically modest, becomes significant in high-cycle fatigue environments where elongation at break directly correlates with crack growth resistance.

Application
Selection Property
Validation Focus
Natural rubber compounding (thick goods)
Balanced scorch safety and high crosslink density
Cure kinetics profile, 300% modulus vs. elongation
Acid-base titration standard
Non-hygroscopic, stable DPG salt form
Equivalent weight accuracy; absence of CO₂ interference
Repeated-use food-contact rubber
Regulatory clearance for indirect food additive
FDA compliance documentation for CAS 118-99-0
Dynamic rubber goods (tires, belts, dampers)
Controlled crosslink architecture (polysulfidic)
Fatigue life and tear resistance via elongation retention
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